molecular formula C17H22FNO3S B2539950 Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448135-80-5

Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2539950
CAS RN: 1448135-80-5
M. Wt: 339.43
InChI Key: XVGIJFQIEVDOGF-UHFFFAOYSA-N
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Description

The compound "Cyclopentyl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds known for their biological properties and significance in medicinal chemistry. Piperidine derivatives, in particular, are a focus of research due to their potential as therapeutic agents and their diverse biological activities .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting with secondary amines and various sulfonyl chlorides. For instance, in one study, secondary amines were treated with 4-bromomethylbenzenesulfonyl chloride to obtain sulfonyl amines, which were then reacted with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 to yield a series of piperazinyl methanone derivatives . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents influencing the overall geometry and reactivity. For example, the crystal structure of a related compound showed dihedral angles between the benzene ring and the piperidine rings, indicating the spatial arrangement of these groups . Additionally, computational studies such as Density Functional Theory (DFT) are used to evaluate the electronic properties of these molecules, including the analysis of frontier molecular orbitals and the identification of reactive sites .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. One study reported an enantioselective [4 + 2] cycloaddition reaction between cyclic N-sulfonylimines and enones or ynones, leading to the formation of sulfamate-fused piperidin-4-ones with high diastereo- and enantioselectivity . These reactions are crucial for the synthesis of complex piperidine-based structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding, as observed in the crystal structure of a piperidine derivative, can lead to the formation of extended chains in the crystal lattice, which may affect solubility and stability . The electronic properties, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are important for understanding the reactivity and potential biological interactions of these compounds .

Scientific Research Applications

Synthesis and Optimization for Antitubercular Activities

A series of compounds synthesized by reacting different benzyl alcohols with 4-chloro-4'-fluorobutyrophenone demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv. One compound in particular showed 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and activity against multidrug-resistant strains (Bisht et al., 2010).

Development of Therapeutic Agents for Alzheimer's Disease

A new series of multifunctional amides synthesized for potential use in treating Alzheimer's disease demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting a promising avenue for the development of new drugs against neurodegenerative diseases (Hassan et al., 2018).

Biofuel Production Catalysts

Research into hydrophobic mesoporous biochar functionalized with benzenesulfonic acid showcased its efficiency as a catalyst in the production of biofuels, outperforming traditional catalysts in esterification reactions essential for biodiesel synthesis (Li et al., 2019).

Mechanism of Action

properties

IUPAC Name

cyclopentyl-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3S/c18-14-5-7-15(8-6-14)23(21,22)16-9-11-19(12-10-16)17(20)13-3-1-2-4-13/h5-8,13,16H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGIJFQIEVDOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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